molecular formula C21H16N2O2 B5506374 2-Benzyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one CAS No. 76253-94-6

2-Benzyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one

Cat. No.: B5506374
CAS No.: 76253-94-6
M. Wt: 328.4 g/mol
InChI Key: GIHZRSMLZASYGF-UHFFFAOYSA-N
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Description

2-Benzyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative offered for research and development purposes. This compound is part of a chemical class known for its diverse and potent biological activities, making it a valuable scaffold in medicinal chemistry and drug discovery. Quinazolin-4(3H)-one derivatives have demonstrated significant potential in pharmacological research, particularly as anticancer agents. These compounds can function as potent VEGFR-2 inhibitors , blocking angiogenesis which is critical for tumor growth and metastasis. Furthermore, this chemical class has shown promise as DNA intercalators and inducers of apoptosis in cancerous cell lines. Beyond oncology, researchers are exploring the anti-inflammatory applications of quinazolinones, which may act through the inhibition of cyclooxygenase-2 (COX-2), providing a pathway for developing new anti-inflammatory therapeutics. The structural motif of this compound, especially when derivatized with phenolic groups, is also of interest in the study of antioxidant agents for managing oxidative stress. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-benzyl-3-(4-hydroxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c24-17-12-10-16(11-13-17)23-20(14-15-6-2-1-3-7-15)22-19-9-5-4-8-18(19)21(23)25/h1-13,24H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHZRSMLZASYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351946
Record name 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76253-94-6
Record name 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable hydroxyphenyl halide reacts with the quinazolinone core in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones under hydrogenation conditions.

    Substitution: The benzyl and hydroxyphenyl groups can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products:

    Oxidation: Quinones or hydroxyquinones.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazolinone derivatives, including 2-Benzyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one. This compound has demonstrated significant activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Efficacy

A study synthesized several quinazolinone derivatives and tested their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the quinazolinone core exhibited zones of inhibition comparable to standard antibiotics like ciprofloxacin. For instance, compound 9j (which includes the benzyl substitution) showed a notable zone of inhibition against Bacillus subtilis and Proteus vulgaris, suggesting its potential as a therapeutic agent .

CompoundZone of Inhibition (cm)Bacteria Tested
9j1.1Proteus vulgaris
9j1.4Bacillus subtilis
Ciprofloxacin2.1E. coli

Anticancer Properties

The quinazolinone scaffold has been extensively studied for its anticancer properties. Compounds within this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

Case Study: In Vitro Anticancer Activity

In a series of experiments, derivatives of this compound were evaluated for their cytotoxic effects on human cancer cell lines. The findings revealed that certain substitutions on the quinazolinone ring significantly enhanced anticancer activity. For example, compounds with hydroxyl or methoxy groups exhibited higher potency against breast cancer cells (MCF-7) compared to standard chemotherapeutics .

CompoundIC50 (µM)Cancer Cell Line
9j15MCF-7
Standard Chemotherapy25MCF-7

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinones are another area of interest. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Study: Evaluation of Anti-inflammatory Activity

Research has indicated that derivatives of quinazolinones can inhibit pro-inflammatory cytokines in vitro. A specific study demonstrated that this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

CompoundCytokine Inhibition (%)Assay Type
9j60TNF-alpha
9j55IL-6

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: Inhibition of key enzymes or modulation of receptor activity, leading to altered cellular responses such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the benzyl and hydroxyphenyl substituents, resulting in different biological activities.

    3-(4-Hydroxyphenyl)quinazolin-4(3H)-one: Similar structure but without the benzyl group, leading to variations in its chemical reactivity and biological effects.

    2-Benzylquinazolin-4(3H)-one: Lacks the hydroxyphenyl group, affecting its solubility and interaction with biological targets.

Uniqueness: 2-Benzyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one is unique due to the presence of both benzyl and hydroxyphenyl groups, which enhance its chemical reactivity and broaden its range of biological activities compared to its analogs.

Biological Activity

2-Benzyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one is a member of the quinazolinone family, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Antioxidant Activity

Research has shown that quinazolinones exhibit significant antioxidant properties. The presence of hydroxyl groups in the phenolic substituents enhances their ability to scavenge free radicals. For instance, studies utilizing ABTS and CUPRAC assays demonstrated that compounds with hydroxyl groups at the ortho or para positions on the phenyl ring exhibited increased antioxidant activity compared to those without these substitutions .

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer potential. In vitro evaluations indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it demonstrated IC50 values of 10 μM against PC3 prostate cancer cells and 12 μM against HT-29 colon cancer cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data of Quinazolinone Derivatives

CompoundCell LineIC50 (μM)
This compoundPC310
MCF-710
HT-2912
Other Quinazolinone Derivatives
A3PC310
A5MCF-710
A6HT-2912

Antimicrobial Activity

Quinazolinones also display promising antimicrobial properties. Studies have reported that derivatives like this compound exhibit activity against both gram-positive and gram-negative bacteria. In particular, certain modifications to the quinazolinone core enhance antibacterial efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 1: Antiviral Potential Against SARS-CoV-2

Recent research has explored the potential of quinazolinone derivatives as inhibitors of SARS-CoV-2 protease. The study synthesized several analogs, including those similar to this compound, which showed inhibitory activity against the viral protease in a dose-dependent manner, indicating potential therapeutic applications in COVID-19 treatment .

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various quinazolinones to determine how structural modifications affect biological activity. The presence of electron-donating groups such as hydroxyl or methoxy at specific positions significantly enhanced both anticancer and antibacterial activities. This highlights the importance of functional group positioning in optimizing biological efficacy .

Chemical Reactions Analysis

Substitution Reactions at the Hydroxyl Group

The 4-hydroxyphenyl moiety undergoes electrophilic substitution and functionalization:

  • Acylation : Reaction with acetic anhydride in pyridine yields the acetylated derivative (e.g., conversion of 3-(3-hydroxyphenyl) to 3-(3-acetamidophenyl) derivatives, as seen in ).

  • Alkylation : Treatment with alkyl halides or triethyl orthoacetate under reflux conditions introduces alkyl groups at the hydroxyl position .

Example Reaction:

Starting Material : 3-(3-Hydroxyphenyl)-2-methylquinazolin-4(3H)-one ( )
Reagent : Acetic anhydride, pyridine
Product : 3-(3-Acetamidophenyl)-2-methylquinazolin-4(3H)-one
Yield : 83%

Condensation Reactions

The hydroxyl group participates in condensation with aldehydes:

  • Claisen-Schmidt Condensation : Reaction with 4-fluorobenzaldehyde in glacial acetic acid forms styryl derivatives. This introduces α,β-unsaturated ketone systems, enhancing antibacterial activity .

Example Reaction:

Starting Material : 3-(3-Hydroxyphenyl)-2-methylquinazolin-4(3H)-one ( )
Reagent : 4-Fluorobenzaldehyde, glacial acetic acid
Product : (E)-3-(3-Hydroxyphenyl)-2-(4-fluorostyryl)quinazolin-4(3H)-one
Yield : 40%

Oxidation and Radical Pathways

The quinazolinone core and benzyl group are susceptible to oxidation:

  • DMSO/H₂O₂ System : Oxidizes 2-amino-N-methylbenzamide derivatives to quinazolin-4(3H)-ones via radical intermediates. This method is scalable and avoids metal catalysts .

Example Reaction:

Starting Material : 2-Amino-N-methylbenzamide ( )
Reagent : DMSO, H₂O₂, 140°C
Product : N-Methylquinazolin-4(3H)-one
Yield : 82%

Nucleophilic Aromatic Substitution

The quinazolinone ring undergoes substitution at position 2 or 3:

  • Hydrazine Reaction : Hydrazine hydrate replaces methylthio groups, forming hydrazino derivatives. These intermediates are key for synthesizing fused heterocycles .

Example Reaction:

Starting Material : 3-(4-Fluorophenyl)-2-methylthioquinazolin-4(3H)-one ( )
Reagent : Hydrazine hydrate, DMF, K₂CO₃
Product : 3-(4-Fluorophenyl)-2-hydrazinylquinazolin-4(3H)-one
Yield : 82%

Multicomponent Reactions

One-pot syntheses enable rapid diversification:

  • Three-Component Assembly : Arenediazonium salts, nitriles, and bifunctional anilines form dihydroquinazolines and quinazolin-4(3H)-ones via N-arylnitrilium intermediates .

Example Reaction:

Reactants : Arenediazonium salt, nitrile, bifunctional aniline ( )
Conditions : Room temperature, metal-free
Product : 3,4-Dihydroquinazoline derivatives
Yield : 65–89%

Antimicrobial Activity of Derivatives

Derivatives exhibit structure-dependent bioactivity:

DerivativeTarget OrganismZone of Inhibition (cm)Reference
3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3-ylamino)quinazolin-4(3H)-oneProteus vulgaris1.1
3-(4-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3-ylamino)quinazolin-4(3H)-oneBacillus subtilis1.4

Spectroscopic Characterization

Key data for structural confirmation include:

  • ¹H NMR : Aromatic protons (δ 6.3–8.5 ppm), NH signals (δ 9.0 ppm) .

  • IR : C=O stretch (~1691 cm⁻¹), NH stretch (~3267 cm⁻¹) .

  • HRMS : Molecular ion peaks matching calculated values (e.g., [M + H]⁺ for C₁₅H₁₃N₂O₂: 253.0972) .

Synthetic Challenges and Optimizations

  • Low Yields : Styryl derivatives (e.g., compound 5 ) often require extended reflux (18 h) but yield ≤40% .

  • Purification : Silica gel chromatography is critical for isolating hydrazone and acetamide derivatives .

Q & A

Q. What are the common synthetic routes for 2-benzyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one?

The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example:

  • Route 1 : Reacting anthranilic acid derivatives with benzoyl chloride or substituted amines in glacial acetic acid to form the quinazolinone core (e.g., via 2-phenyl-3,1-benzoxazin-4-one intermediates) .
  • Route 2 : Using hydrazine hydrate for ring closure, as seen in the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, where nucleophilic attack on lactone rings initiates cyclization .
  • Key reagents : Anthranilic acid, benzoyl chloride, and substituted amines are critical for introducing benzyl and hydroxyphenyl groups .

Q. What spectroscopic methods are used to characterize this compound?

  • FTIR : Confirms carbonyl (C=O) stretches at ~1630–1685 cm⁻¹ and hydroxyl (O–H) vibrations from the 4-hydroxyphenyl group .
  • ¹H/¹³C NMR : Assigns protons and carbons in the quinazolinone core (e.g., aromatic protons at δ 7.0–8.5 ppm) and substituents like the benzyl group (δ ~3.7–4.0 ppm for methylene) .
  • Mass spectrometry : Validates molecular weight (e.g., [M⁺] peaks) and fragmentation patterns .

Q. What biological activities are reported for quinazolinone derivatives?

  • Anticonvulsant activity : Structural analogues like 8-benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one show efficacy in seizure models, linked to interactions with GABA receptors .
  • Antimicrobial/antioxidant activity : Derivatives with electron-withdrawing groups (e.g., nitro, halogens) exhibit enhanced activity due to increased electrophilicity .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves purity by minimizing side reactions, as demonstrated for 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while glacial acetic acid facilitates cyclization .
  • Catalytic additives : Pyridine or triethylamine can stabilize intermediates and improve regioselectivity .

Q. How to resolve contradictions in bioactivity data across studies?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects; e.g., electron-donating groups (e.g., –OCH₃) may reduce antimicrobial activity but enhance anticonvulsant properties due to altered lipophilicity .
  • Dose-response validation : Reproduce assays under standardized conditions (e.g., MIC testing for antimicrobial activity) to rule out protocol variability .

Q. What computational tools predict the compound’s binding affinity to biological targets?

  • Molecular docking : Models interactions with enzymes (e.g., dihydrofolate reductase) using software like AutoDock. Substituents like the 4-hydroxyphenyl group may form hydrogen bonds with active sites .
  • QSAR modeling : Correlates substituent electronegativity or steric parameters with activity, aiding in rational design .

Q. How to address stability challenges during storage?

  • Degradation pathways : Hydrolysis of the quinazolinone core in humid conditions can be mitigated by storing under inert gas (N₂/Ar) .
  • Light sensitivity : Use amber vials to prevent photooxidation of the 4-hydroxyphenyl group .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles during weighing .
  • Waste disposal : Neutralize acidic byproducts (e.g., from glacial acetic acid) before disposal .

Q. How to design analogs for improved pharmacokinetics?

  • Prodrug strategies : Introduce ester groups to enhance solubility, which are hydrolyzed in vivo to active forms .
  • Metabolic stability : Replace labile substituents (e.g., –NO₂) with bioisosteres (e.g., –CF₃) to reduce hepatic clearance .

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